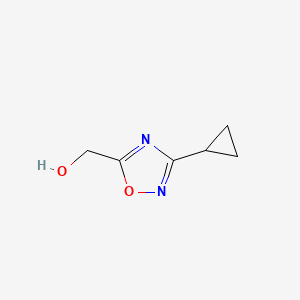
4-(1,3-Thiazol-4-yl)benzoic acid
Overview
Description
4-(1,3-Thiazol-4-yl)benzoic acid is a chemical compound with the CAS Number: 877758-98-0 . It has a molecular weight of 205.24 . The IUPAC name for this compound is 4-(1,3-thiazol-4-yl)benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Thiazol-4-yl)benzoic acid consists of a five-membered thiazole ring attached to a benzoic acid group . The InChI code for this compound is 1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) .Physical And Chemical Properties Analysis
4-(1,3-Thiazol-4-yl)benzoic acid is a powder at room temperature . It has a molecular weight of 205.24 .Scientific Research Applications
Antifungal Activity
Thiazole derivatives have been studied for their potential as antifungal agents. For instance, compounds with a thiazole structure have shown activity against pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, which are significant in agricultural contexts .
Anti-inflammatory Properties
Analogues of thiazole have been synthesized and evaluated for anti-inflammatory activity. These studies are based on the design of molecular scaffolds that incorporate thiazole as a core structure, indicating its importance in medicinal chemistry for developing new anti-inflammatory drugs .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Research into novel compounds with thiazole units has led to the discovery of potential anticancer agents, highlighting the versatility of thiazole in drug design and therapy .
Antioxidant Properties
In the search for new antioxidants, thiazole derivatives have been synthesized and tested for their ability to scavenge free radicals. Some of these compounds have demonstrated potent antioxidant activity, which is crucial for protecting cells from oxidative stress .
Antibacterial Activity
The antibacterial potential of thiazole compounds has been investigated, with some derivatives showing preliminary in vitro activity against bacteria such as Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi. This suggests that thiazole-based compounds could be valuable in the development of new antibacterial drugs .
Drug Design and Synthesis
Thiazoles serve as a key pharmacophore in drug design due to their unique structural properties. They are used as building blocks in the synthesis of various drugs, demonstrating their significance in pharmaceutical research and development .
Safety and Hazards
The safety information for 4-(1,3-Thiazol-4-yl)benzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, to which 4-(1,3-thiazol-4-yl)benzoic acid belongs, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to act as antioxidants, scavenging free radicals and preventing oxidative damage .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The physical properties of the compound, such as its solubility in water, alcohol, and ether , may influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1,3-Thiazol-4-yl)benzoic acid. For instance, the compound’s solubility in various solvents may affect its distribution in the body and its interaction with its targets. Additionally, the compound’s stability at room temperature may influence its shelf life and effectiveness.
properties
IUPAC Name |
4-(1,3-thiazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJLKDMESZPSAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655821 | |
| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-4-yl)benzoic acid | |
CAS RN |
877758-98-0 | |
| Record name | 4-(1,3-Thiazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-thiazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]-](/img/structure/B1517438.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1517442.png)


![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)
![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)
